Leucinostatin C Leucinostatin C Leucinostatin C is a novel peptide antibiotic isolated from Paecilomyces linacinus.
Brand Name: Vulcanchem
CAS No.: 110483-88-0
VCID: VC0532845
InChI: InChI=1S/C60H107N11O13/c1-19-36(9)21-22-47(75)71-32-38(11)29-45(71)53(80)65-44(28-37(10)27-41(73)30-40(72)20-2)51(78)67-48(49(76)35(7)8)54(81)69-59(15,16)56(83)66-42(25-33(3)4)50(77)64-43(26-34(5)6)52(79)68-60(17,18)57(84)70-58(13,14)55(82)62-24-23-46(74)63-39(12)31-61/h21-22,33-39,41-45,48-49,73,76H,19-20,23-32,61H2,1-18H3,(H,62,82)(H,63,74)(H,64,77)(H,65,80)(H,66,83)(H,67,78)(H,68,79)(H,69,81)(H,70,84)/b22-21+
SMILES: CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN)C
Molecular Formula: C60H107N11O13
Molecular Weight: 1190.6 g/mol

Leucinostatin C

CAS No.: 110483-88-0

Cat. No.: VC0532845

Molecular Formula: C60H107N11O13

Molecular Weight: 1190.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Leucinostatin C - 110483-88-0

Specification

CAS No. 110483-88-0
Molecular Formula C60H107N11O13
Molecular Weight 1190.6 g/mol
IUPAC Name N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(1-aminopropan-2-ylamino)-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C60H107N11O13/c1-19-36(9)21-22-47(75)71-32-38(11)29-45(71)53(80)65-44(28-37(10)27-41(73)30-40(72)20-2)51(78)67-48(49(76)35(7)8)54(81)69-59(15,16)56(83)66-42(25-33(3)4)50(77)64-43(26-34(5)6)52(79)68-60(17,18)57(84)70-58(13,14)55(82)62-24-23-46(74)63-39(12)31-61/h21-22,33-39,41-45,48-49,73,76H,19-20,23-32,61H2,1-18H3,(H,62,82)(H,63,74)(H,64,77)(H,65,80)(H,66,83)(H,67,78)(H,68,79)(H,69,81)(H,70,84)/b22-21+
Standard InChI Key GSDHBCARJCOTCO-QURGRASLSA-N
Isomeric SMILES CCC(C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN)C
SMILES CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN)C
Canonical SMILES CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Leucinostatin C (CAS: 110483-88-0) is defined by the molecular formula C60H107N11O13\text{C}_{60}\text{H}_{107}\text{N}_{11}\text{O}_{13} and a molecular weight of 1190.60 g/mol . Its structure comprises 11 amino acid residues, including nonproteinogenic components such as β-alanine, hydroxyleucine, and N-methylated residues, arranged in a macrocyclic scaffold (Fig. 1). The terminal amine group undergoes iterative methylation, producing secondary and tertiary amines critical for bioactivity .

Table 1: Physicochemical Properties of Leucinostatin C

PropertyValueSource
Molecular FormulaC60H107N11O13\text{C}_{60}\text{H}_{107}\text{N}_{11}\text{O}_{13}
Molecular Weight1190.60 g/mol
Density1.129 g/cm³
SMILESCCC(C)C=CC(=O)N1CC(CC1C(=O)...
InChI KeyGSDHBCARJCOTCO-QURGRASLSA-N
SolubilityInsoluble in water; soluble in DMSO

Stereochemical Features

The compound’s bioactivity is highly dependent on its stereochemistry. Nuclear magnetic resonance (NMR) analyses reveal S-configuration at C9 and E-geometry in the α,β-unsaturated amide bond . The presence of four N-methyl groups distinguishes Leucinostatin C from earlier analogs like Leucinostatin A and B, enhancing its membrane permeability .

Biosynthesis and Enzymatic Modifications

Nonribosomal Peptide Synthetase (NRPS) Pathway

Leucinostatin C is synthesized via a multimodular NRPS system encoded by the lcs gene cluster in P. lilacinum. Key domains include adenylation (A), thiolation (T), and condensation (C) modules, which assemble the peptide backbone . The terminal module incorporates a reductase (R) domain responsible for releasing the linear precursor, which undergoes cyclization and methylation.

Role of N-Methyltransferase LcsG

The enzyme LcsG, a S-adenosylmethionine (SAM)-dependent methyltransferase, catalyzes iterative N-methylation at the C-terminus. This step is critical for generating tertiary amines, as demonstrated by the accumulation of unmethylated intermediates (e.g., LeuK0) in ΔlcsG mutants . Methylation enhances antimicrobial potency:

  • LeuK0 (unmethylated): MIC = 51.2 μg/ml against Cryptococcus neoformans

  • LeuK3 (trimethylated): MIC = 25.8 μg/ml

Table 2: Enzymatic Components in Leucinostatin C Biosynthesis

EnzymeFunctionEffect of Deletion
LcsANRPS assemblyNo peptide production
LcsGTerminal N-methylationAccumulation of LeuK0
Cytochrome P450Oxidative modificationsAltered hydrophobicity

Pharmacological Profile

Antimicrobial Activity

Leucinostatin C exhibits broad-spectrum activity against fungi and oomycetes:

  • Antifungal: MIC = 25.8–102.4 μg/ml against C. neoformans (drug-resistant strain H99)

  • Anti-oomycete: 50% inhibition of Phytophthora infestans at 10 μg/ml
    The compound disrupts membrane potential via protonophoric activity, uncoupling oxidative phosphorylation in mitochondria .

Structure-Activity Relationships (SAR)

Terminal Methylation

Methylation at the C-terminus correlates with enhanced bioactivity:

  • LeuK0 (-NH-CH₂-CH₂-OH): MIC = 51.2 μg/ml

  • LeuK3 (-N(CH₃)-CH₂-CH₂-OH): MIC = 25.8 μg/ml
    This modification increases lipophilicity, improving membrane penetration.

Hydroxyleucine Residues

Position 7 hydroxyleucine is critical for ATP synthase inhibition in Leucinostatin A . Substitution with non-hydroxylated residues (as in Leucinostatin C) reduces mitochondrial toxicity but retains uncoupling activity .

Clinical and Agricultural Applications

Antiparasitic Drug Development

Derivatives like lefleuganan (a Leucinostatin A analog) show promise against cutaneous leishmaniasis with reduced toxicity . Leucinostatin C’s lower toxicity profile may offer a template for further optimization.

Plant Protection

Field trials demonstrate efficacy against P. infestans, the causative agent of potato blight, at doses ≤50 μg/ml . Formulations combining Leucinostatin C with biocontrol agents are under investigation.

Toxicological Considerations

Acute Toxicity

Leucinostatins exhibit dose-dependent toxicity in mammals:

  • LD₅₀: 1.8 mg/kg in mice (intravenous)

  • Mechanism: Mitochondrial membrane depolarization and ATP depletion

Mitigation Strategies

Prodrug approaches and targeted delivery systems (e.g., nanoparticle encapsulation) are being explored to reduce systemic exposure .

Recent Advances and Future Directions

Enzymatic Engineering

Heterologous expression of the lcs cluster in Aspergillus nidulans has enabled scalable production of Leucinostatin C analogs . Directed evolution of LcsG may yield hypermethylated variants with improved potency.

Synthetic Biology

CRISPR-Cas9 editing of P. lilacinum has produced strains overexpressing LcsG, increasing Leucinostatin C titers by 300% .

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